![molecular formula C16H25NO3 B4926016 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine is not yet fully understood. However, it is believed to act as a Lewis base, which can coordinate with metal ions and facilitate various chemical reactions. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various reaction conditions, and its low toxicity. However, it also has some limitations, including its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for the research and development of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the use of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is the investigation of the mechanism of action of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine and its potential applications in the treatment of various diseases. Additionally, the development of new synthetic methods for 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various fields, including as a solvent, a reagent, and a catalyst. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments, including its high solubility and stability, and has potential therapeutic applications in the treatment of various diseases. Future research and development of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine may lead to the discovery of new compounds and the development of new synthetic methods.
Méthodes De Synthèse
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting compound with morpholine. The final product is purified through a series of chromatography techniques to obtain pure 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine.
Applications De Recherche Scientifique
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has been extensively used in scientific research for various purposes, including as a solvent, a reagent, and a catalyst. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has also been used as a solvent in chemical reactions and as a reagent in the preparation of polymers.
Propriétés
IUPAC Name |
4-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-3-5-16(15(14)2)20-13-12-19-11-8-17-6-9-18-10-7-17/h3-5H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJILIDFXGMEVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
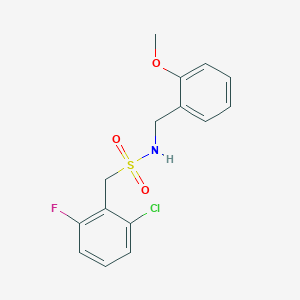
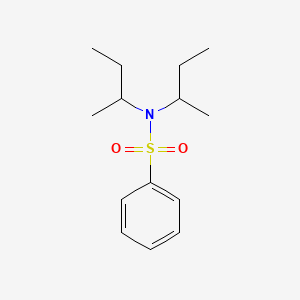
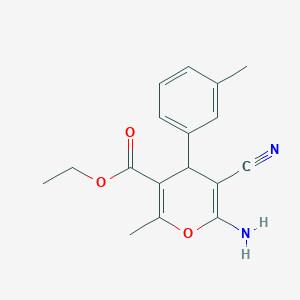
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
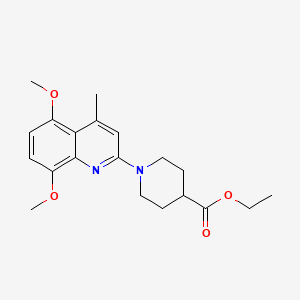
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
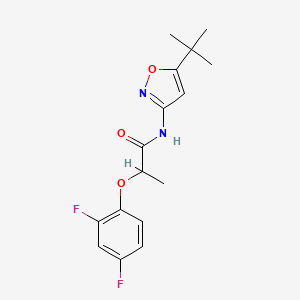
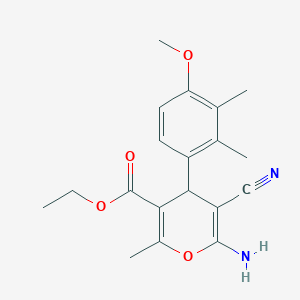
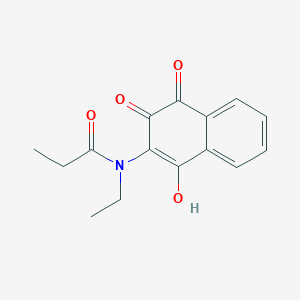
![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)